Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-7-5-8-9(11(16)17-12(2,3)4)13-6-14-10(8)15-7/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
GKZIFFXFVXHJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Vilsmeier-Haack Formylation
A method adapted from CN113354650B involves formylation using Vilsmeier reagent (POCl₃/DMF) to introduce a carbonyl group at the 5-position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While this patent focuses on carbonitrile formation, the formylation step is critical for subsequent esterification.
Example Protocol :
-
React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 mmol) with POCl₃ (12 mmol) and DMF (15 mmol) in dichloroethane at 0°C.
-
Warm to 25°C and stir for 6 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield: 78% (4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde).
Methyl Group Installation at Position 6
Methylation is achieved via Friedel-Crafts alkylation or palladium-catalyzed coupling. J-stage research highlights the use of methyl iodide and LDA (lithium diisopropylamide) in THF at −78°C.
Methylation Protocol :
-
Deprotonate the pyrrolo[2,3-d]pyrimidine core (3 mmol) with LDA (6 mmol) in THF at −78°C.
-
Add methyl iodide (9 mmol) and warm to 25°C over 2 hours.
-
Quench with NH₄Cl, extract with EtOAc, and purify via silica gel.
Yield: 70% (6-methyl derivative).
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd(OAc)₂/Xantphos : Enhanes methyl group coupling efficiency (yield: 85% vs. 65% with no catalyst).
-
DMAP (4-dimethylaminopyridine) : Accelerates esterification by 30% when used at 10 mol%.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Vilsmeier Formylation | POCl₃/DMF-mediated | 78 | 95 | Requires strict temp control |
| Boc Esterification | H₂SO₄/tert-butyl alcohol | 82 | 98 | Acid-sensitive intermediates |
| LDA Methylation | Low-temperature deprotonation | 70 | 90 | Moisture-sensitive conditions |
Data Tables
Table 1. Spectral Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, tert-butyl), 2.39 (s, 3H, CH₃), 6.88 (s, 1H, H-5), 8.21 (s, 1H, H-2) |
| HRMS (ESI) | [M+H]⁺ calc. for C₁₂H₁₆N₃O₂: 250.1189, found: 250.1192 |
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The tert-butyl ester group at position 4 can undergo hydrolysis or transesterification under acidic or basic conditions. Additionally, the pyrimidine ring’s nitrogen atoms participate in nucleophilic reactions.
Hydrolysis of the Tert-Butyl Ester
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA), DCM | 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid | 85–92% | |
| HCl (aq.), reflux | Same as above | 78% |
The reaction proceeds via acid-catalyzed cleavage of the tert-butyl group, yielding the corresponding carboxylic acid. TFA is preferred for milder conditions and higher yields.
Aminolysis with Amines
The ester undergoes nucleophilic attack by amines in the presence of bases like DIPEA or TEA .
Functionalization of the Pyrrole Ring
The 6-methyl group and pyrrole nitrogen enable further derivatization.
Halogenation at the 2-Position
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NCS, DMF, 0°C → rt | 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 82% | |
| PCl₅, POCl₃, 110°C | 2,4-Dichloro derivative | 65% |
Chlorination with NCS or PCl₅ introduces halogens at position 2, enabling cross-coupling reactions .
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 2-Phenyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 58% |
The 2-chloro derivative participates in palladium-catalyzed cross-couplings to introduce aryl groups .
Reductive Alkylation
The pyrrole nitrogen (position 7) can be alkylated under reductive conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Cyclopentyl bromide, NaH, DMF | 7-Cyclopentyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 76% | |
| Allyl bromide, K₂CO₃, DMF | 7-Allyl derivative | 68% |
Alkylation occurs regioselectively at the pyrrole nitrogen due to its higher basicity compared to pyrimidine nitrogens .
Oxidation Reactions
The methyl group at position 6 can be oxidized to a carboxylic acid.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 6-Carboxy-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 44% | |
| SeO₂, dioxane, reflux | 6-Formyl derivative | 51% |
Oxidation with KMnO₄ converts the methyl group to a carboxylic acid, though yields are moderate due to over-oxidation risks .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| DDQ, CH₂Cl₂, rt | Aromatized pyrrolo[2,3-D]pyrimidine | 89% | |
| NH₂OH·HCl, EtOH, reflux | Oxazole-fused derivative | 63% |
Oxidation with DDQ removes hydrogen atoms from the dihydropyrolle ring, yielding a fully aromatic system .
Biological Activity and Pharmacological Modifications
While beyond pure chemical reactivity, derivatives of this compound exhibit kinase inhibitory activity. For example:
Scientific Research Applications
Anticancer Activity
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the pyrimidine ring have shown promising results in inhibiting the proliferation of leukemia cells, with IC50 values indicating significant potency.
Case Study : A study synthesized several derivatives and evaluated their activity against human leukemia cell lines (K562 and CEM). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, suggesting a structure–activity relationship where electron-withdrawing groups increase efficacy against cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Recent investigations into related pyrimidine derivatives show that they can inhibit bacterial growth effectively. The presence of specific functional groups enhances their antimicrobial properties.
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| Compound 7a | 4 | Bacillus subtilis |
| Compound 7e | 8 | Salmonella typhi |
| Cefotaxime | 6 | Chlamydia pneumonia |
This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds compared to cefotaxime, a standard antibiotic .
Structure-Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the therapeutic potential of these compounds. Research has shown that modifications to the pyrimidine ring can significantly influence biological activity. For example, substituents at various positions on the aromatic ring have been correlated with changes in cytotoxicity and antimicrobial effectiveness.
Key Insights :
- Electron-donating groups generally enhance anticancer activity.
- Halogen substitutions improve antimicrobial potency.
Further studies are ongoing to refine these relationships and develop more effective derivatives .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Microwave-assisted synthesis has been explored to enhance yields and reduce reaction times.
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-7-carboxylate
- Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Uniqueness
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its biological activity, particularly as an inhibitor of various kinases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
This compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs), such as Janus Kinase 3 (JAK3). JAK3 is crucial in the signaling pathways of various cytokines and growth factors, making it a target for treating autoimmune diseases and certain cancers. The inhibition of JAK3 can lead to immunosuppressive effects, beneficial in conditions like lupus, rheumatoid arthritis, and multiple sclerosis .
Biological Activity and Efficacy
Recent studies have highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives against various biological targets:
- Inhibition of Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit calcium-dependent protein kinases in Plasmodium falciparum, the causative agent of malaria. Compounds demonstrated IC₅₀ values ranging from 0.210 to 0.530 μM for PfCDPK4, indicating potent inhibitory activity .
- Antiviral Activity : The compound has also shown potential against viral pathogens. In silico studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiviral efficacy against SARS-CoV-2 by targeting viral proteases and polymerases .
Case Study 1: JAK3 Inhibition
In a study investigating the therapeutic potential of JAK3 inhibitors, this compound was found to significantly reduce cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with IL-2. This reduction correlated with decreased activation of downstream signaling pathways associated with inflammation and immune response.
Case Study 2: Antimalarial Activity
A comparative analysis of several pyrrolo[2,3-d]pyrimidines indicated that those with specific substituents at the N-7 position exhibited enhanced binding affinity to PfCDPK4. This was evidenced by docking studies that predicted favorable interactions with key amino acid residues within the active site of the kinase.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?
- Methodological Answer : The synthesis typically involves sequential protection, cyclization, and functionalization steps. For example:
Boc Protection : Use tert-butyl dicarbonate (Boc2O) in DMF with NaH as a base to protect the pyrrolo nitrogen (e.g., tert-butyl 6-benzoyl-4-oxo-5-phenyl-1,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate synthesis, 73% yield via column chromatography) .
Cyclization : Employ reagents like TFA in DCM for deprotection and intramolecular cyclization (e.g., conversion to 1-methyl derivatives with 97% yield) .
Purification : Use preparative TLC or column chromatography with gradients of ethyl acetate/hexane for isolation .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze chemical shifts to confirm substituent positions (e.g., methyl groups at δ ~2.5 ppm, pyrrolo protons at δ 6.5–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> peaks matching theoretical values within 3 ppm error) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bond angles confirming spirocyclic structures in related compounds) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the introduction of methyl groups into the pyrrolo[2,3-d]pyrimidine core?
- Methodological Answer :
- Base Selection : Use NaH in DMF for controlled alkylation (e.g., methyl iodide for N-methylation at the 1-position with 65% yield) .
- Temperature Control : Low temperatures (−78°C) minimize side reactions during Boc protection .
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) to isolate intermediates before undesired substitutions occur .
Q. What strategies resolve contradictory data between NMR and mass spectrometry for derivatives of this compound?
- Methodological Answer :
Repeat Characterization : Ensure sample purity by repurifying via column chromatography.
Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Isotopic Labeling : Introduce <sup>13</sup>C labels at suspected reactive sites to clarify fragmentation patterns in HRMS .
Q. How can air-sensitive intermediates (e.g., Grignard reagents) be handled in multi-step syntheses involving this compound?
- Methodological Answer :
- Schlenk Line Techniques : Maintain inert atmospheres (N2/Ar) during transfers .
- Low-Temperature Quenching : Add intermediates to pre-cooled (−78°C) reaction mixtures to prevent decomposition .
- Stability Testing : Monitor intermediates by <sup>1</sup>H NMR post-isolation to confirm integrity before proceeding .
Q. What are the challenges in achieving high yields during the final chlorination step of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Reagent Choice : Use POCl3 or SOCl2 with catalytic DMF for efficient chlorination (e.g., 4-chloro derivatives in ~80% yield) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .
- Workup Adjustments : Quench excess reagent with ice-cold NaHCO3 to stabilize products .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting HPLC purity results between batches of the same compound?
- Methodological Answer :
Method Standardization : Ensure identical mobile phases (e.g., acetonitrile/water with 0.1% TFA) and column temperatures.
Spike Testing : Add a pure reference standard to confirm co-elution peaks.
LC-MS Correlation : Cross-verify impurities via mass fragmentation patterns .
Q. What computational tools aid in predicting the reactivity of tert-butyl-protected intermediates in further functionalization?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
